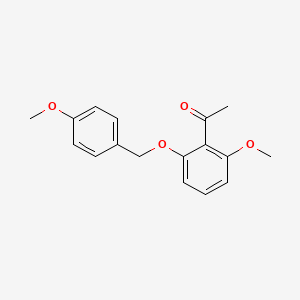

2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone

描述

2’-Methoxy-6’-(4-methoxybenzyloxy)acetophenone, also known as 1-[2-methoxy-6-[(4-methoxyphenyl)methoxy]phenyl]ethanone, is a research chemical . It has a molecular weight of 286.32 and a molecular formula of C17H18O4 .

Molecular Structure Analysis

The molecular structure of 2’-Methoxy-6’-(4-methoxybenzyloxy)acetophenone includes 21 heavy atoms and 12 aromatic heavy atoms . The compound has a molar refractivity of 80.6 and a topological polar surface area of 44.76 Ų .Physical And Chemical Properties Analysis

2’-Methoxy-6’-(4-methoxybenzyloxy)acetophenone is a solid compound . It has a predicted boiling point of 429.9±35.0 . The compound has a LogP value of 3.48540, indicating its lipophilicity . It also has a water solubility of 0.0829 mg/ml .科学研究应用

-

Field : Organic Chemistry

Application : α-bromination reaction on acetophenone derivatives in experimental teaching .

Method : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .

Results : 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

-

Field : Electrochemistry

Application : Catalyst-free α-bromination of acetophenones by two-phase electrolysis .

Method : A convenient and catalyst-free method for the α-bromination of acetophenones using NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature has been introduced .

Results : This approach results in an excellent yield of α-bromo acetophenones with high selectivity in a beaker-type cell equipped with C/SS electrodes .

-

Field : Heterocyclic Chemistry

Application : Synthesis of 2-Amino-4-(3-methoxynaphthalen-2-yl)-6-phenyl-4H-pyran-3-carbonitrile .

Method : This compound was synthesized via a three-component reaction of acetophenone, malononitrile, and 2-methoxyquinoline-3-carbaldehyde in the presence of NaOH as a catalyst in ethanol .

Results : The paper did not provide specific results for this synthesis .

-

Field : Medicinal Chemistry

Application : Synthesis of medicinally significant natural products .

Method : Acetophenone and its derivatives are used in organic reactions, including in (pseudo)-two-, three- and four-component reactions . They are the main constituent of many natural compounds .

Results : Recent studies have demonstrated the antifungal activities of some naturally occurring acetophenone derivatives. For example, xanthoxylin isolated from Melicope borbonica leaves exhibited the antifungal activity against Candida albicans and Penicillium expansum .

-

Field : Organic Chemistry

Application : Synthesis of 2-Amino-4-(3-methoxynaphthalen-2-yl)-6-phenyl-4H-pyran-3-carbonitrile .

Method : This compound was synthesized via a three-component reaction of acetophenone, malononitrile, and 2-methoxyquinoline-3-carbaldehyde in the presence of NaOH as a catalyst in ethanol .

Results : The paper did not provide specific results for this synthesis .

-

Field : Organic Chemistry

Application : Synthesis of 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides .

Method : The paper did not provide specific methods for this synthesis .

Results : The paper did not provide specific results for this synthesis .

-

Field : Organic Chemistry

Application : Synthesis of various heterocyclic compounds .

Method : Acetophenone and most of its derivatives are commercially available or readily accessible and hence are ideal synthon for multicomponent reactions including the three- and four-component reactions .

Results : Acetophenone has been utilized in the synthesis of many heterocyclic compounds .

-

Field : Medicinal Chemistry

Application : Antifungal activities of naturally occurring acetophenone derivatives .

Method : Recent studies have demonstrated the antifungal activities of some naturally occurring acetophenone derivatives .

Results : For example, xanthoxylin isolated from Melicope borbonica leaves exhibited the antifungal activity against Candida albicans and Penicillium expansum .

-

Field : Organic Chemistry

Application : Synthesis of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides .

Method : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .

Results : The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

安全和危害

属性

IUPAC Name |

1-[2-methoxy-6-[(4-methoxyphenyl)methoxy]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-12(18)17-15(20-3)5-4-6-16(17)21-11-13-7-9-14(19-2)10-8-13/h4-10H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNLDCUXHLFIRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=C1OCC2=CC=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N',N'-Dimethyl-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1,2-diamine](/img/structure/B578603.png)